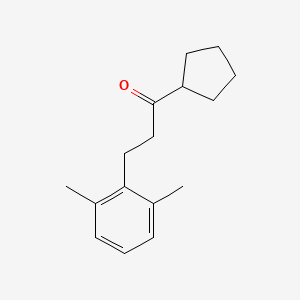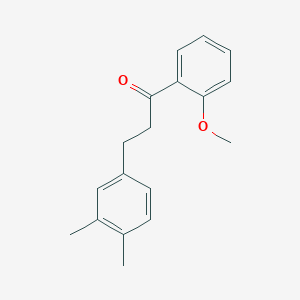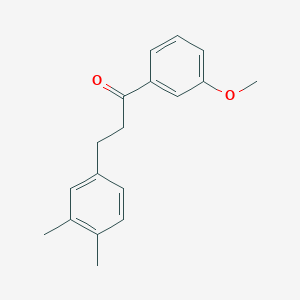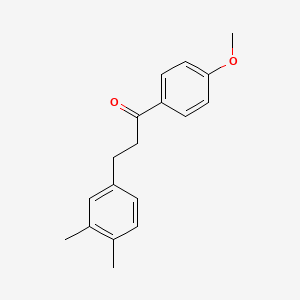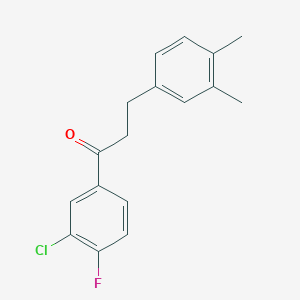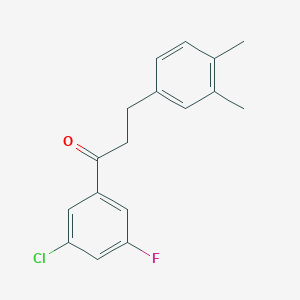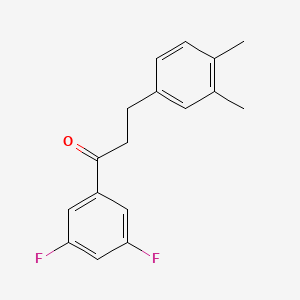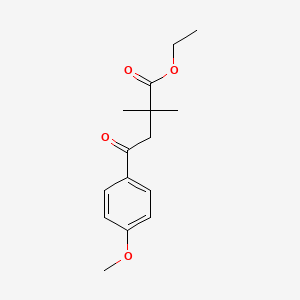
Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is a chemical compound. It is a derivative of coumarin, a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-hydroxy-4-methyl coumarin 3 with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone . The 2-((4-methyl-2-oxo-2H-chromen-7-yl) oxy) acetohydrazide 300 was synthesized from compound 299 by reacting with hydrazine hydrate in THF under reflux .Molecular Structure Analysis
The molecular structure of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is complex, involving a coumarin ring system. Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The initial reaction involves the interaction of starting materials in MeCN, followed by the final formation of furylacetic acid moiety in acidic media .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate has been utilized in the field of asymmetric synthesis. A study demonstrated its use in the asymmetric aldol reaction, employing ethyl glyoxylate and isobutyraldehyde, with L-histidine as a catalyst. This method achieved a yield of 75% with 73% enantioselectivity (Wang Jin-ji, 2014).
Organophosphorus Compound Studies
This compound has been examined in the study of organophosphorus compounds. Research indicates that unsubstituted and monosubstituted 3-oxo esters, including Ethyl 2,2-dimethyl 3-oxo-butanoate, react with specific thionophosphine sulfides to produce 3H-1,2-dithiole-3-thiones (B. Pedersen & S. Lawesson, 1974).
Synthesis of Pyran Derivatives
In the context of synthesizing pyran derivatives, Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate has been employed. Studies show that it can be used to create diverse pyran compounds with potential applications in various fields (J. Saranya et al., 2020).
Antibacterial Activity Research
This compound has also been explored in the synthesis of novel compounds with potential antibacterial activity. For instance, research on substituted 1,3,4-oxadiazoles, which are synthesized using Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, has shown promising results in this area (А. А. Aghekyan et al., 2020).
Zukünftige Richtungen
The future directions for the research on Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate could involve further investigation into its biological properties and potential applications. The development of new methods for the synthesis of products containing the furocoumarin moiety is of considerable interest .
Eigenschaften
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-5-19-14(17)15(2,3)10-13(16)11-6-8-12(18-4)9-7-11/h6-9H,5,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRHLJVNWGMDAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)C1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645640 |
Source


|
| Record name | Ethyl 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate | |
CAS RN |
898753-56-5 |
Source


|
| Record name | Ethyl 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






